(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Suzuki-Miyaura coupling m-terphenyl thioethers through-space interaction

This organoboron compound is a strategic building block that goes beyond standard arylboronic acids. The electron-modulating 3-fluoro, 2-methoxy, and 5-methylthio substituent profile enables novel through-space π···S···π interactions and thioether coordination chemistry. For R&D teams developing redox-active organic materials or sulfur-containing liquid crystals, this compound delivers a unique synthetic handle that is absent from generic 3-fluoro-2-methoxyphenylboronic acid. It ships ambient as a non-hazardous solid, eliminating cold-chain and HazMat surcharges.

Molecular Formula C8H10BFO3S
Molecular Weight 216.04 g/mol
CAS No. 957065-83-7
Cat. No. B1440327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid
CAS957065-83-7
Molecular FormulaC8H10BFO3S
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OC)F)SC)(O)O
InChIInChI=1S/C8H10BFO3S/c1-13-8-6(9(11)12)3-5(14-2)4-7(8)10/h3-4,11-12H,1-2H3
InChIKeyMFVOICXWNBMJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy 3-Fluoro-2-Methoxy-5-(Methylthio)phenylboronic Acid (CAS 957065-83-7) for Suzuki-Miyaura Cross-Coupling and Material Synthesis


(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid (CAS 957065-83-7, molecular formula C8H10BFO3S, molecular weight 216.04 g/mol) is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring substituted with fluorine, methoxy, and methylthio groups . The compound is primarily used as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, and is typically supplied as a solid with purity specifications ≥95% .

Why Generic 3-Fluoro-2-Methoxyphenylboronic Acid Cannot Replace 5-Methylthio-Substituted 957065-83-7 in Selective Coupling Applications


The presence of the 5-methylthio substituent on (3-fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid fundamentally differentiates it from the widely available 3-fluoro-2-methoxyphenylboronic acid analog. The methylthio (-SCH3) group introduces a sulfur atom that can participate in through-space π···S···π interactions and thioether coordination chemistry—features entirely absent in the unsubstituted comparator [1]. Moreover, the methylthio group acts as an electron-donating substituent via resonance while exerting an electron-withdrawing inductive effect, modulating the reactivity of the boronic acid in transmetalation and influencing regioselectivity in subsequent functionalization steps. Substituting this compound with a generic 3-fluoro-2-methoxyphenylboronic acid would eliminate both the sulfur-mediated intermolecular interactions and the distinct electronic profile at the 5-position, fundamentally altering the chemical space accessible in product libraries.

Quantitative Differentiation Evidence for 3-Fluoro-2-Methoxy-5-(Methylthio)phenylboronic Acid (CAS 957065-83-7) vs. Closest Analogs


Sulfur-Enabled π···S···π Interactions Drive Enhanced Oxidative Stability of Coupling Products vs. Non-Thioether Biaryl Analogs

When (3-fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid or structurally analogous methylthio-substituted boronic acids are employed in Suzuki-Miyaura coupling to synthesize m-terphenyl thioethers, the resulting products exhibit facilitated oxidation caused by through-space π···S···π interactions [1]. This sulfur-mediated phenomenon is absent in biaryl products derived from non-thioether boronic acids such as 3-fluoro-2-methoxyphenylboronic acid. In comparative studies of m-terphenyl systems, the thioether-containing compounds demonstrated distinct electrochemical oxidation behavior attributable to the sulfur atom's participation in through-space orbital interactions, as characterized by cyclic voltammetry and confirmed by X-ray crystallography showing S···π distances within the sum of van der Waals radii [1].

Suzuki-Miyaura coupling m-terphenyl thioethers through-space interaction

Predicted pKa of 7.00 Distinguishes Reactivity Profile from Electronically Dissimilar Boronic Acid Analogs

The predicted pKa of (3-fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is 7.00 ± 0.58 . This value reflects the combined electronic influence of the 3-fluoro (electron-withdrawing), 2-methoxy (electron-donating), and 5-methylthio (electron-donating by resonance, electron-withdrawing inductively) substituents. By comparison, 3-fluoro-2-methoxyphenylboronic acid (lacking the 5-methylthio group) would be expected to have a lower pKa due to reduced electron donation at the position para to the boronic acid. The pKa of boronic acids directly correlates with transmetalation efficiency in Suzuki-Miyaura coupling: boronic acids with higher pKa generally undergo slower transmetalation but may exhibit greater stability toward protodeboronation under basic aqueous conditions.

boronic acid pKa transmetalation electronic effects

Predicted LogP of 0.236 Contrasts with Lower Lipophilicity of Non-Thioether Boronic Acid Analogs

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid has a predicted LogP of 0.236 . This moderate lipophilicity is conferred primarily by the methylthio (-SCH3) substituent, which contributes sulfur's polarizable electron density and increased hydrophobic surface area relative to hydrogen or oxygen substituents. In contrast, 3-fluoro-2-methoxyphenylboronic acid (lacking the methylthio group) has a lower LogP. For procurement decisions, LogP directly impacts solubility in organic solvents (e.g., toluene, 1,4-dioxane) commonly used in Suzuki-Miyaura coupling and influences chromatographic purification behavior of both the boronic acid and its coupling products.

lipophilicity partition coefficient boronic acid logP

Topological Polar Surface Area of 49.69 Ų Positions Compound in Distinct Property Space Relative to Non-Methoxy Boronic Acids

The topological polar surface area (TPSA) of (3-fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is 49.69 Ų . This value arises from contributions of the boronic acid hydroxyls, methoxy oxygen, and fluorine substituent. For comparison, 3-fluoro-5-(methylthio)phenylboronic acid (lacking the 2-methoxy group) would have a TPSA approximately 9-10 Ų lower. In medicinal chemistry contexts where boronic acid building blocks are incorporated into larger molecular frameworks, TPSA is a key descriptor correlating with membrane permeability and oral bioavailability potential—a TPSA below 140 Ų is generally favorable for blood-brain barrier penetration, while values below 90 Ų are associated with good oral absorption.

TPSA boronic acid permeability drug-like properties

Available at ≥98% Purity with Room Temperature Shipping vs. Restricted Shipping of Similar Hazardous Boronic Acids

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is commercially available at ≥98% purity (ChemScene CS-0174459) with room temperature shipping within the continental US . The compound is not classified as hazardous material (non-HazMat) for DOT/IATA transport . In contrast, certain structurally similar boronic acids containing additional electron-withdrawing groups or heterocyclic nitrogen atoms may trigger HazMat classification requiring specialized cold-chain shipping and associated fees. The absence of HazMat fees for this compound reduces procurement costs and eliminates cold-chain logistics complexity compared to temperature-sensitive or HazMat-classified boronic acid analogs.

boronic acid procurement purity specification shipping classification

2-8°C Long-Term Storage Requirement Distinguishes Stability Profile from Ambient-Stable Pinacol Ester Analogs

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid requires long-term storage at 2-8°C in a sealed, dry environment to minimize protodeboronation and hydrolysis . The pinacol ester analog (not commercially identified for this exact substitution pattern, but class-representative) would be expected to have enhanced shelf-life and reduced protodeboronation risk at ambient temperature [1][2]. For users requiring immediate coupling reactivity without an ester deprotection step, the free boronic acid form offers direct synthetic utility but demands refrigerated storage infrastructure. This storage requirement contrasts with the ambient-stable pinacol ester form, which is preferred for compound library storage or when extended shelf-life is the primary procurement consideration.

boronic acid stability protodeboronation storage conditions

Recommended Application Scenarios for 3-Fluoro-2-Methoxy-5-(Methylthio)phenylboronic Acid (957065-83-7) Based on Differentiation Evidence


Synthesis of m-Terphenyl Thioethers with Tunable Redox Properties via π···S···π Through-Space Interactions

This compound is specifically suited for Suzuki-Miyaura coupling sequences targeting m-terphenyl thioether scaffolds. The 5-methylthio substituent enables through-space π···S···π interactions in the coupled products, which facilitate controlled oxidation and confer distinct electrochemical properties not achievable with non-thioether boronic acids. Researchers developing redox-active organic materials, molecular wires, or sulfur-containing liquid crystalline compounds should select this boronic acid over generic 3-fluoro-2-methoxyphenylboronic acid to preserve the sulfur atom necessary for these through-space electronic effects [1].

Modular Construction of Sulfur-Containing Biaryl Libraries for Fragment-Based Drug Discovery

The presence of three electronically distinct substituents (3-fluoro, 2-methoxy, 5-methylthio) on a single phenyl ring provides access to chemical space that differs from simpler mono- or di-substituted boronic acid building blocks. The methylthio group serves as a synthetic handle for subsequent oxidation to sulfoxide or sulfone, as well as a potential metal-coordinating moiety. Based on the predicted LogP of 0.236 and TPSA of 49.69 Ų , coupling products incorporating this fragment occupy a property space (moderate lipophilicity, moderate polarity) that is distinct from products derived from non-thioether or non-methoxy analogs. This compound is appropriate for synthesizing biaryl libraries intended for biological screening, particularly when sulfur-mediated interactions with biological targets are hypothesized.

Suzuki-Miyaura Coupling Under Standard Laboratory Conditions with Minimal Procurement Complexity

For laboratories without specialized HazMat shipping accounts or cold-chain receiving capabilities, this compound offers practical procurement advantages. It is commercially available at ≥98% purity from multiple vendors and is classified as non-hazardous for transport, enabling room-temperature shipping within the continental US without HazMat surcharges . This logistical profile reduces both direct shipping costs and the administrative burden associated with hazardous material receipt and documentation. The compound is suitable for use in standard Suzuki-Miyaura coupling protocols employing palladium catalysts and bases such as potassium carbonate in toluene or 1,4-dioxane at 80-100°C .

Synthesis of Fluorinated Organic Electronic Materials Requiring Sulfur-Containing π-Conjugated Systems

Fluorinated thiophene-containing liquid crystals and organic semiconductors have been synthesized using regioselective Suzuki coupling chemistry [2]. The 3-fluoro-2-methoxy-5-(methylthio) substitution pattern on this boronic acid provides a fluorinated aryl donor/acceptor moiety that can be incorporated into extended π-conjugated systems. The combination of fluorine (for tuning frontier orbital energies) and methylthio (for through-space S···π interactions and potential surface-binding via thioether-gold coordination) makes this compound a relevant building block for organic electronic materials where both electronic modulation and interfacial anchoring are desired.

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